molecular formula C12H15N5 B14877705 N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine

N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine

Cat. No.: B14877705
M. Wt: 229.28 g/mol
InChI Key: LSRFZASAQSFBCT-UHFFFAOYSA-N
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Description

N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine typically involves the reaction of 4-aminobenzonitrile with ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the cyclization of N-(4-aminophenyl)-N’-ethylurea with formamide under acidic conditions, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as mixing, heating, and purification, with careful control of reaction parameters to optimize the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-aminophenyl)-N2-ethylpyrimidine-2,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its aminophenyl and ethyl groups provide distinct interaction capabilities with molecular targets, making it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

4-N-(4-aminophenyl)-2-N-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5/c1-2-14-12-15-8-7-11(17-12)16-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H2,14,15,16,17)

InChI Key

LSRFZASAQSFBCT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)NC2=CC=C(C=C2)N

Origin of Product

United States

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